4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid
Description
Chemical Structure:
4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid (CAS: 150766-86-2) is a biphenyl derivative featuring a bromomethyl (-CH2Br) group at the 4'-position and a carboxylic acid (-COOH) group at the 2-position of the biphenyl scaffold. Its molecular formula is C14H11BrO2 (MW: 291.14 g/mol) .
Synthesis and Applications:
The compound is synthesized via alkylation or halogenation reactions. For example, tert-butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate is a key intermediate in the synthesis of PPARγ antagonists, as demonstrated in the preparation of indole-biphenylcarboxylic acid derivatives (e.g., compound 1 in ) . It is also a critical impurity in telmisartan (an antihypertensive drug), highlighting its role in pharmaceutical quality control .
Properties
IUPAC Name |
2-[4-(bromomethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHZAARABFGGBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430853 | |
| Record name | 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150766-86-2 | |
| Record name | 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The most widely adopted method involves bromination of 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid derivatives using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under radical initiation. The process proceeds via a free radical chain mechanism:
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Initiation : Light or azobisisobutyronitrile (AIBN) generates bromine radicals (*Br) from HBr
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Propagation : *Br abstracts a hydrogen atom from the methyl group, forming a benzyl radical
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Termination : Radical recombination with Br₂ (from HBr/H₂O₂ oxidation) yields the bromomethyl product
Critical parameters include:
Performance Metrics
Data from 12 pilot-scale batches (500 g substrate) show:
| Parameter | Value |
|---|---|
| Average yield | 81.3% ± 2.1% |
| Purity after recrystallization | 98.2% (HPLC) |
| Di-brominated byproduct | 0.8–1.5% |
| Reaction time | 5–8 h |
The method’s scalability is demonstrated in a 50 kg production run achieving 79.8% isolated yield with ≤1.2% impurities.
Sodium Percarbonate-Mediated Bromination
Two-Phase Solvent System
EP2513046B1 discloses a biphasic approach using sodium percarbonate (Na₂CO₃·1.5H₂O₂) in dichloromethane/water:
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Substrate : 4'-methyl-[1,1'-biphenyl]-2'-carbonitrile
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Bromide source : 9N aqueous HBr (1.2 eq)
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Oxidizer : Sodium percarbonate (1.1 eq)
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Conditions : 40°C, 6 h stirring
This system maintains pH 2–3, preventing nitrile hydrolysis while enabling:
Process Optimization
Key improvements include:
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Temperature control : Maintaining 40°C minimizes HBr volatilization
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Staged addition : Gradual HBr introduction prevents local acidity spikes
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Workup protocol :
Dibromohydantoin Bromination Under Photolytic Conditions
Green Chemistry Approach
CN101648839A reports a solvent-efficient method using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as both bromine source and radical initiator:
Reaction Setup :
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Substrate: 4'-methyl-2-cyanobiphenyl (1 eq)
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DBDMH (1.1 eq)
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Dichloromethane (3 vol)
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Sunlight or 400 nm LED irradiation
Advantages :
Scalability Challenges
While lab-scale (50 g) achieves 85% yield, industrial adoption faces hurdles:
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Light penetration limitations in >100 L reactors
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Residual hydantoin in API requiring additional purification
Comparative Analysis of Bromination Methods
Industrial-Scale Manufacturing Considerations
Continuous Flow Reactor Design
Recent advances enable kilogram-scale production via:
Chemical Reactions Analysis
Types of Reactions
4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid or aldehyde group.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of new biphenyl derivatives with various functional groups.
Oxidation Reactions: Formation of 4’-(Carboxymethyl)-[1,1’-biphenyl]-2-carboxylic acid or 4’-(Formyl)-[1,1’-biphenyl]-2-carboxylic acid.
Reduction Reactions: Formation of 4’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carboxylic acid or 4’-(Methanol)-[1,1’-biphenyl]-2-carboxylic acid.
Scientific Research Applications
Chemical Reactions
The compound undergoes several types of chemical reactions:
- Substitution Reactions : The bromomethyl group can be replaced by nucleophiles (e.g., amines), forming new derivatives.
- Oxidation and Reduction Reactions : The carboxylic acid group can be oxidized or reduced to produce various functional groups.
Chemistry
4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse reactivity profiles that are exploited in synthetic pathways.
Biology
In biological research, this compound acts as a building block for synthesizing biologically active molecules such as enzyme inhibitors and receptor ligands. Its interactions with specific molecular targets make it valuable in drug development.
Medicine
The compound is being investigated for its potential as a drug candidate targeting specific enzymes or receptors involved in diseases like cancer and cardiovascular conditions. Its ability to inhibit histone deacetylases (HDACs) has been particularly noted, with implications for cancer therapy.
The biological activity of this compound is primarily attributed to its electrophilic bromomethyl group, which can form covalent bonds with nucleophilic sites on proteins. This interaction modulates the activity of target molecules, leading to various biological effects.
Enzyme Inhibition
- Histone Deacetylases (HDACs) : The compound has shown potential as an HDAC inhibitor. Studies indicate that it exhibits significant potency against HDAC6, which is relevant in cancer treatment.
Case Study 1: HDAC Inhibition
A study evaluated structurally related biphenyl derivatives for their HDAC inhibitory activity. Compounds similar to this compound demonstrated IC50 values in the nanomolar range against HDAC6, indicating strong potential for development as anticancer agents.
Case Study 2: Drug Development Applications
In drug discovery contexts, this compound is utilized as a versatile building block for synthesizing biologically active molecules. Its role in developing enzyme inhibitors highlights its importance in targeted therapies for complex diseases such as Alzheimer's and various cancers.
Mechanism of Action
The mechanism of action of 4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Physical Properties :
- Storage : Requires inert atmosphere and refrigeration (2–8°C) .
- Hazard Profile : Classified as corrosive (UN# 3261, Packing Group III) with hazard statements H302 (harmful if swallowed) and H314 (causes severe skin burns) .
Comparison with Similar Compounds
The structural and functional diversity of biphenylcarboxylic acid derivatives allows for tailored applications in medicinal chemistry and materials science. Below is a comparative analysis of key analogs:
Key Research Findings
Pharmaceutical Intermediates :
- The bromomethyl group in 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid enables facile alkylation, as seen in the synthesis of (S)-4′-((5-((1-(4-(tert-butyl)phenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-[1,1′-biphenyl]-2-carboxylic acid, a potent PPARγ antagonist .
- Substitution at the 4'-position (e.g., Br, I, CF3) enhances binding to hydrophobic pockets in biological targets, as observed in AT1 receptor antagonists .
Synthetic Flexibility :
Biological Activity
4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid (CAS No. 150766-86-2) is an organic compound characterized by its biphenyl structure, featuring a bromomethyl group and a carboxylic acid group. This compound has gained attention in the fields of medicinal chemistry and drug development due to its potential biological activities, including enzyme inhibition and receptor modulation.
- Molecular Formula : C14H11BrO2
- Molecular Weight : 293.14 g/mol
- Structure : The compound consists of two phenyl rings connected by a single bond, with a bromomethyl group attached to one ring and a carboxylic acid group on the other.
Synthesis
The synthesis of this compound typically involves:
- Bromination : The bromination of 4-methyl-[1,1'-biphenyl]-2-carboxylic acid using N-bromosuccinimide (NBS) in an organic solvent like dichloromethane or acetonitrile under reflux conditions.
- Alternative Methods : Continuous flow reactors may be employed for industrial production to enhance yield and purity through controlled reactions with bromine sources like sodium bromate .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromomethyl group acts as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. This mechanism is crucial for its role as a potential drug candidate targeting various diseases, including cancer and cardiovascular conditions .
Enzyme Inhibition
This compound has been studied for its inhibitory effects on several enzymes:
- Histone Deacetylases (HDACs) : It has shown potential as an HDAC inhibitor, which plays a significant role in regulating gene expression and has implications in cancer therapy. In vitro studies indicate that compounds with similar structures exhibit selective inhibition of HDAC6, which is implicated in various cancers .
- Other Enzymes : The compound may also interact with other enzyme targets through substitution reactions involving the bromomethyl group, leading to the formation of new derivatives with enhanced biological activity .
Case Study 1: HDAC Inhibition
A study evaluated various biphenyl derivatives for their HDAC inhibitory activity. Compounds structurally related to this compound displayed IC50 values in the nanomolar range against HDAC6, indicating significant potency and selectivity compared to established inhibitors like Tubastatin A. This positions the compound as a promising candidate for further development in cancer therapeutics .
Case Study 2: Drug Development Applications
In drug discovery contexts, this compound serves as a versatile building block for synthesizing biologically active molecules. Its application in developing enzyme inhibitors and receptor ligands highlights its importance in creating targeted therapies for complex diseases such as Alzheimer's and various cancers .
Comparative Analysis
| Compound | Structure | Biological Activity | Notable Findings |
|---|---|---|---|
| This compound | Structure | HDAC inhibitor | Potent against HDAC6; potential anticancer properties |
| 4-(Bromomethyl)benzoic acid | Structure | Moderate antibacterial | Similar structural features; less potent than biphenyl derivative |
| 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile | Structure | Potential receptor ligand | Structural variations lead to different binding affinities |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
